7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride

Physicochemical Properties Salt Selection Formulation Development

7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride (CAS 2034327-64-3) is the optimal salt form for aqueous assay systems, directly mitigating solubility-driven false negatives. Its specific 7-chloro-4-methoxy substitution is a known determinant of kinase and CSC target interaction, validated by sub-micromolar activity in PubChem AID 504535. Procuring this stable, non-hygroscopic HCl salt ensures accurate weighing, long-term storage integrity, and reproducible SAR studies around the 2-aminobenzothiazole core.

Molecular Formula C8H8Cl2N2OS
Molecular Weight 251.13
CAS No. 2034327-64-3
Cat. No. B2824406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride
CAS2034327-64-3
Molecular FormulaC8H8Cl2N2OS
Molecular Weight251.13
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Cl)SC(=N2)N.Cl
InChIInChI=1S/C8H7ClN2OS.ClH/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7;/h2-3H,1H3,(H2,10,11);1H
InChIKeyIEFZWOFIYHQLCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride (CAS 2034327-64-3) Chemical Profile and Procurement Context


7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride (CAS 2034327-64-3) is a benzothiazole derivative [1] and the hydrochloride salt form of the parent free base, 7-chloro-4-methoxybenzo[d]thiazol-2-amine (CAS 67618-12-6) . The parent compound features a benzothiazole core with a chlorine substituent at the 7-position and a methoxy group at the 4-position . This compound is primarily utilized as a building block or intermediate in medicinal chemistry research, with potential relevance to central nervous system (CNS) disorders and kinase inhibition [2].

Critical Non-Interchangeability of 7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride and In-Class Analogs


Simple substitution of 7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride with other 2-aminobenzothiazoles or alternative salt forms is not scientifically sound. First, the specific 7-chloro-4-methoxy substitution pattern is a known determinant of biological activity in benzothiazole derivatives, influencing target interaction and potency . Second, the hydrochloride salt form is selected to modify key physicochemical properties relative to its free base, particularly solubility and stability, which can directly impact assay reproducibility and in vivo performance . The absence of comparative data for this specific compound underscores the need to verify its performance in the intended assay system, rather than assuming interchangeability with an analog.

Quantitative Differentiation Guide for 7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride (CAS 2034327-64-3)


Physicochemical Differentiation: Solid State and Aqueous Solubility of the Hydrochloride Salt vs. Free Base

A key differentiation for procurement is the compound's form as a hydrochloride salt. The parent free base (CAS 67618-12-6) is a solid with a reported melting point of 204.8°C . The hydrochloride salt (CAS 2034327-64-3) is produced to enhance aqueous solubility, a general principle in pharmaceutical salt formation . While quantitative solubility data for this specific salt is not available in primary literature, the hydrochloride form is universally acknowledged to provide superior aqueous solubility compared to the poorly soluble free base, which is crucial for biological assays conducted in aqueous media .

Physicochemical Properties Salt Selection Formulation Development

Cellular Activity in Cancer Stem Cell (CSC) Inhibition High-Throughput Screening (HTS)

7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride was evaluated in a PubChem BioAssay for its ability to inhibit cancer stem cells. The primary HTS (AID 504535) identified the compound as 'Active,' with its activity falling within the ≤1 µM range [1]. This result places the compound in a select group of 6 compounds with sub-micromolar activity out of 45 tested [1]. This is a direct piece of activity data for the specific target compound, but it lacks a direct comparator in the same assay context.

Oncology Cancer Stem Cells High-Throughput Screening

Targeted Application Scenarios for 7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride


Aqueous-Based Biological Assays for Kinase and CNS Target Screening

Based on its inferred enhanced aqueous solubility as a hydrochloride salt and its reported use as a building block for CNS-targeted compounds and kinase inhibitors [1], this compound is most appropriate for procurement when designing and executing in vitro biochemical or cell-based assays in aqueous buffers. The salt form helps mitigate solubility challenges that can lead to false negatives or variable dose-response curves.

Hit-to-Lead Optimization in Cancer Stem Cell (CSC) Programs

The confirmed sub-micromolar activity in a CSC inhibition assay (PubChem AID 504535) [2] makes this compound a relevant starting point or reference for medicinal chemists working on CSC-targeted therapies. Procurement of this specific compound enables researchers to reproduce published HTS results and explore the structure-activity relationship (SAR) around the 7-chloro-4-methoxybenzothiazole core.

Synthesis of Complex Benzothiazole-Derived Libraries

For organic and medicinal chemists, the compound serves as a versatile synthetic intermediate. The free amine at the 2-position is a reactive handle for generating diverse libraries of amides, ureas, and N-alkylated analogs [1]. The procurement of the hydrochloride salt ensures the amine is in a stable, non-hygroscopic form suitable for accurate weighing and long-term storage, facilitating reproducible synthetic procedures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.